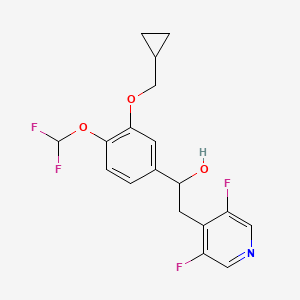

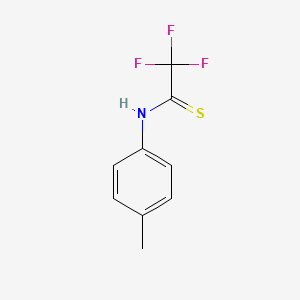

(2R,5S)-3,5-Dimethyl-2-(pyridin-3-yl)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

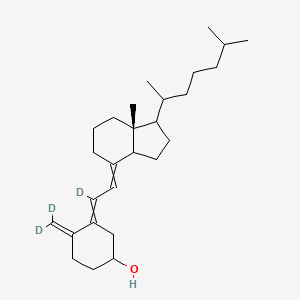

MK 386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic, steroidal 5α-reductase inhibitor. It was first reported in 1994 and is a potent and selective inhibitor of 5α-reductase type I. This compound shows high selectivity for inhibition of human 5α-reductase type I over 5α-reductase type II .

Méthodes De Préparation

The synthesis of MK 386 involves the preparation of 4,7β-dimethyl-4-aza-5α-cholestan-3-one. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with a suitable steroidal precursor.

Chemical Modifications: Various chemical modifications are performed to introduce the 4-aza functionality and the 7β-dimethyl group.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to achieve the desired transformations.

Analyse Des Réactions Chimiques

MK 386 undergoes several types of chemical reactions, including:

Reduction: As a 5α-reductase inhibitor, MK 386 is involved in the reduction of testosterone to dihydrotestosterone.

Substitution: The compound can undergo substitution reactions, particularly at the aza and methyl groups.

Oxidation: Oxidation reactions can occur at various positions on the steroidal backbone.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions .

Applications De Recherche Scientifique

Chemistry: It is used as a model compound to study the inhibition of 5α-reductase enzymes.

Biology: The compound is used to investigate the role of dihydrotestosterone in biological processes.

Medicine: MK 386 was under investigation for the treatment of androgen-dependent conditions such as acne and pattern hair loss (androgenic alopecia).

Mécanisme D'action

MK 386 exerts its effects by selectively inhibiting the 5α-reductase type I enzyme. This enzyme catalyzes the reduction of testosterone to dihydrotestosterone, a potent androgen. By inhibiting this enzyme, MK 386 reduces the levels of dihydrotestosterone in serum and sebum without affecting dihydrotestosterone concentrations in semen . The molecular targets of MK 386 include the 5α-reductase type I enzyme, and the pathways involved are those related to androgen metabolism .

Comparaison Avec Des Composés Similaires

MK 386 is compared with other 5α-reductase inhibitors such as finasteride and dutasteride:

Finasteride: A selective inhibitor of 5α-reductase type II, finasteride decreases dihydrotestosterone levels by about 70%.

Dutasteride: A non-selective inhibitor of both 5α-reductase type I and II, dutasteride decreases dihydrotestosterone levels by up to 98%.

The uniqueness of MK 386 lies in its selectivity for 5α-reductase type I, making it a valuable tool for studying the specific role of this enzyme in androgen metabolism .

Propriétés

Formule moléculaire |

C10H12N2OS |

|---|---|

Poids moléculaire |

208.28 g/mol |

Nom IUPAC |

(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H12N2OS/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8/h3-7,10H,1-2H3/t7-,10+/m0/s1 |

Clé InChI |

FZXAQGVGSAANBR-OIBJUYFYSA-N |

SMILES isomérique |

C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C |

SMILES canonique |

CC1C(=O)N(C(S1)C2=CN=CC=C2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14798998.png)

![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)

![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)

![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)